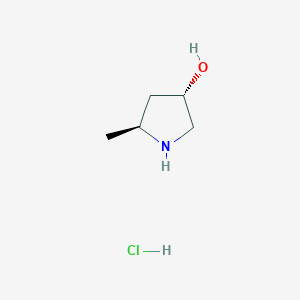

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSDRILWPNPXQJ-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717656 | |

| Record name | (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107658-77-4 | |

| Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride chemical properties

[1]

Executive Summary

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4) is a high-value chiral building block characterized by a pyrrolidine core with two defined stereogenic centers.[1] Its cis-disubstituted architecture—featuring a hydroxyl group at C3 and a methyl group at C5 on the same face of the ring—imparts unique conformational rigidity.[1][2] This scaffold is increasingly utilized in the design of fragment-based drug discovery (FBDD) libraries, particularly for kinase inhibitors and GPCR modulators where precise vector orientation of hydrogen-bond donors is critical.[1]

This guide provides a comprehensive technical breakdown of its physicochemical properties, a validated synthetic pathway, and rigorous characterization protocols.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrochloride salt form is preferred for handling due to the volatility and hygroscopicity of the free base.[2]

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | (3S,5S)-5-Methyl-3-pyrrolidinol HCl |

| CAS Number | 1107658-77-4 |

| Molecular Formula | C₅H₁₁NO[1][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in H₂O, MeOH, DMSO; sparingly soluble in CH₂Cl₂, THF |

| pKa (Calc.) | ~9.8 (secondary amine), ~14.5 (hydroxyl) |

| Hygroscopicity | High (Deliquescent); store under desiccant |

| Stereochemistry | (3S, 5S) – cis-relationship between -OH and -CH₃ |

Stereochemical Architecture

Understanding the 3D conformation is vital for interpreting NMR data and predicting binding modes.[1][2] In the (3S,5S) configuration, both the C3-hydroxyl and C5-methyl groups are oriented on the same face of the pyrrolidine ring (cis-relationship).[1]

Conformational Analysis

The pyrrolidine ring adopts an "envelope" conformation to minimize torsional strain.[1][2] In the (3S,5S) isomer, the cis arrangement forces the substituents into a pseudo-equatorial/pseudo-axial relationship depending on the specific envelope pucker.[2] This cis geometry is distinct from the trans (3R,5S) isomer, leading to significant differences in ¹H-NMR coupling constants (

Diagram 1: Stereochemical Configuration

Caption: The (3S,5S) configuration places both functional groups on the same face, enabling specific intramolecular interactions and NOE signals.

Synthesis & Manufacturing

While various routes exist, the "Chiral Pool" approach starting from L-Alanine is the most reliable for maintaining the C5-(S) stereocenter integrity while establishing the C3-(S) center via diastereoselective reduction.[1]

Retrosynthetic Analysis[1]

-

Precursor: (S)-4-Amino-2-hydroxy-pentanoic acid derivative.[1]

-

Starting Material: N-Boc-L-Alanine (Cheap, defines C5 stereochemistry).[1]

Validated Synthetic Protocol (Step-by-Step)

Step 1: Weinreb Amide Formation

-

Reagents: N-Boc-L-Alanine, EDCI, HOBt, N,O-Dimethylhydroxylamine HCl, DIPEA.[1]

-

Mechanism: Activation of carboxylic acid followed by nucleophilic attack.[1][2]

-

QC Check: ¹H NMR shows N-OMe (3.7 ppm) and N-Me (3.1 ppm) singlets.[1]

Step 2: Grignard Addition & Reduction (The Critical Step)

-

Reagents: (1) Vinylmagnesium bromide (at -78°C); (2) NaBH₄, CeCl₃·7H₂O (Luche Reduction).[2]

-

Process: The Weinreb amide prevents over-addition, yielding the enone.[2] Luche reduction gives the allylic alcohol.[1][2]

-

Stereocontrol: The reduction yields a mixture of diastereomers (3S/3R).[2] These must be separated via chromatography or crystallization at this stage or after cyclization.[1][2]

Step 3: Ozonolysis & Cyclization (Reductive Amination)

-

Reagents: (1) O₃, DMS; (2) H₂, Pd/C (or NaBH₃CN for direct cyclization).[2]

-

Process: Oxidative cleavage of the alkene to the aldehyde, followed by intramolecular reductive amination.[2]

-

Result: Formation of the N-Boc-pyrrolidin-3-ol core.[1]

Step 4: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Dissolve intermediate in dry dioxane. Add HCl dropwise at 0°C. Stir 2h. Precipitate with Et₂O.[1][2]

Diagram 2: Synthetic Pathway

Caption: Modular synthesis starting from L-Alanine ensures the C5 stereocenter is fixed, while the C3 center is established via reduction and purification.[1][4][5]

Analytical Characterization

Nuclear Magnetic Resonance (¹H NMR)

The spectrum in D₂O or DMSO-d₆ is distinct.[1][2]

-

H3 (Methine at C3): Multiplet at ~4.2–4.4 ppm.[2]

-

H5 (Methine at C5): Multiplet at ~3.4–3.6 ppm.[2]

-

Methyl Group: Doublet at ~1.3 ppm (

Hz).[2] -

Diastereomeric Check: The key indicator of the (3S,5S) cis-isomer is the NOE correlation between H3 and H5. In the trans isomer, these protons are on opposite faces and show negligible NOE.[2]

Chiral HPLC Method

To ensure enantiomeric purity (>98% ee), use a polysaccharide-based chiral column.

Storage & Handling Protocols

Warning: This compound is a secondary amine salt and is hygroscopic .[1][2]

-

Storage: Store at -20°C in a tightly sealed vial under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in a low-humidity environment or glovebox.

-

Stability: Stable in solid form for >2 years if kept dry.[1][2] In solution (water/methanol), use within 24 hours to avoid potential slow oxidation or racemization if pH is adjusted to basic.[2]

-

Safety: Irritant to eyes and skin.[1][2] Wear standard PPE.[1][2]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

-

Organic Chemistry Data. pKa Values of Amines and Alcohols. Available at: [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of methylpyrrolidine-3,4-diol derivatives. (Contextual reference for pyrrolidine synthesis methodologies). Available at: [Link]

Sources

- 1. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 4. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 67315835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. products.evonik.com [products.evonik.com]

Structure Elucidation of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide

Topic: (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride structure elucidation Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The precise structural characterization of chiral pyrrolidine scaffolds is a critical checkpoint in the development of peptidomimetics and fragment-based drug discovery. This compound (CAS: 1107658-77-4) represents a valuable chiral building block, offering two defined stereocenters that control the spatial orientation of pharmacophores in downstream synthesis.

This guide provides a rigorous, self-validating workflow for the structure elucidation of this compound. Unlike generic characterization protocols, this document focuses on the specific challenges of distinguishing diastereomers (e.g., separating the (3S,5S) cis-isomer from the (3R,5S) trans-isomer) using advanced NMR techniques and conformational analysis.

Key Chemical Identity:

-

Molecular Formula: C

H -

Stereochemistry: cis-relative configuration (3-OH and 5-Me are syn).

Structural Analysis & Elucidation Strategy

Theoretical Connectivity and Stereochemistry

The molecule consists of a five-membered nitrogen heterocycle. The elucidation strategy must confirm three distinct structural features:

-

Regiochemistry: Location of the methyl group at C5 and hydroxyl at C3.

-

Absolute Configuration: Confirmation of the (S,S) assignment.

-

Relative Stereochemistry: Verification of the cis relationship between the C3-hydroxyl and C5-methyl groups.

In the (3S,5S) configuration, assigning standard priorities (OH > C2 > C4 for C3; N > C4 > Me for C5) reveals that both the Hydroxyl group and the Methyl group are oriented on the same face of the ring (typically defined as the

The Elucidation Workflow

The following diagram outlines the logical flow from raw sample to confirmed structure.

Figure 1: Step-by-step structural elucidation workflow.

Experimental Protocols & Methodology

Mass Spectrometry (HRMS)

Objective: Validate the molecular formula and rule out isobaric impurities.

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

-

Expected Data:

-

Parent Ion

m/z (Calculated for C -

Absence of

dimers often seen in impure amino-alcohol samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and determine relative stereochemistry.

-

Solvent: D

O (Deuterium Oxide) is preferred for the hydrochloride salt to ensure solubility and eliminate exchangeable proton signals (OH, NH), simplifying the spectrum. -

Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00 ppm.

Protocol: 1D

H NMR Acquisition

-

Dissolve 5-10 mg of sample in 600 µL D

O. -

Acquire spectrum with 30° pulse angle, 2s relaxation delay, and at least 64 scans.

-

Critical Check: Ensure the HDO peak is suppressed or shifted away from the 3.5–4.5 ppm region where H3 and H5 resonances appear.

Protocol: NOESY/ROESY for Stereochemistry

-

Mixing Time: Set to 500–800 ms.

-

Focus: Irradiate the H5 methine signal or the Methyl doublet to observe through-space correlations.

Data Interpretation & Reference Values

H NMR Assignment (D O, 400 MHz)

The following table summarizes the expected chemical shifts and coupling patterns for the (3S,5S) isomer. Note that chemical shifts may vary slightly based on concentration and pH.

| Position | Proton Label | Multiplicity | Interpretation | ||

| 5-Me | CH | 1.45 | Doublet (d) | 6.5 | Diagnostic methyl group adjacent to chiral center C5. |

| 4 | H4a (cis to Me) | 1.70 | ddd | 13, 10, 8 | Upfield methylene proton. |

| 4 | H4b (trans to Me) | 2.45 | ddd | 13, 7, 6 | Downfield methylene proton (deshielded by anisotropy). |

| 2 | H2a | 3.20 | dd | 12, 4 | Methylene adjacent to N. |

| 2 | H2b | 3.45 | d | 12 | Geminal partner. |

| 5 | H5 | 3.85 | Multiplet | - | Methine adjacent to N and Me. |

| 3 | H3 | 4.55 | Multiplet | - | Methine adjacent to OH (most deshielded methine). |

Table 1: Representative

Stereochemical Validation (The "Cis" Test)

The distinction between the (3S,5S) and (3R,5S) diastereomers is the most challenging aspect.

-

(3S,5S) Isomer (Cis): The H3 and H5 protons are on the same face (

-face). -

(3R,5S) Isomer (Trans): The H3 and H5 protons are on opposite faces.

Diagnostic NOE Signal: In the (3S,5S) isomer, a strong NOE correlation between H3 and H5 is observed. In the (3R,5S) isomer, this correlation is weak or absent; instead, you may see NOEs between H3 and the Methyl group.

Figure 2: Stereochemical rationale. In the (3S,5S) configuration, both substituents are 'up' (wedge), placing both methine protons 'down' (dash), facilitating a strong through-space NOE interaction.

Case Study: Distinguishing Diastereomers

When synthesizing this compound via reduction of hydroxyproline derivatives, epimerization at C3 is a common risk.

Scenario: You observe a splitting of the methyl doublet into two sets of signals (e.g., 1.45 ppm and 1.38 ppm). Analysis: This indicates a mixture of diastereomers.

-

Integration: Integrate the two methyl signals to determine the diastereomeric ratio (dr).

-

Assignment: The isomer with the larger

coupling constant often corresponds to the trans-isomer (3R,5S) due to pseudo-equatorial preference of substituents minimizing 1,3-diaxial interactions, though pyrrolidine puckering makes this less reliable than NOE. -

Action: Purification via recrystallization of the HCl salt or chiral HPLC is required.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOE and stereochemical assignment methodologies).

-

Bhuiyan, M. D. H., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives. Chemical Communications.[3] Retrieved from [Link] (Demonstrates synthesis and NMR characterization of similar chiral methyl-pyrrolidine scaffolds).

Sources

Technical Guide: Spectroscopic Characterization of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

This guide details the spectroscopic characterization of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride , a critical chiral building block in drug discovery. The content is structured to support researchers in validating the identity, stereochemistry, and purity of this scaffold.

Executive Summary & Compound Profile

This compound is a disubstituted pyrrolidine scaffold widely used in the synthesis of pharmaceutical agents, particularly as a proline mimetic in protease inhibitors and neurological drugs.[1] Its value lies in its defined stereochemistry, which directs the spatial arrangement of pharmacophores.[1]

Validating the (3S,5S) configuration—where the C5-methyl and C3-hydroxyl groups typically adopt a cis-relationship relative to the ring plane—is critical, as the diastereomer (3R,5S) exhibits distinct biological activity.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1107658-77-4 (HCl salt) |

| Molecular Formula | C₅H₁₂ClNO (HCl salt) / C₅H₁₁NO (Free Base) |

| Molecular Weight | 137.61 g/mol (Salt) / 101.15 g/mol (Base) |

| Stereochemistry | (3S,5S) – Cis-configuration (Substituents on same face) |

| Appearance | White to off-white crystalline solid |

Spectroscopic Analysis: The Core Data

The following data represents the characteristic spectroscopic signature of the hydrochloride salt.

A. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular mass of the free base cation.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Key Signals:

-

m/z 102.1 [M+H]⁺ : Base peak corresponding to the protonated free amine (C₅H₁₂NO⁺).

-

m/z 84.1 [M+H - H₂O]⁺ : Characteristic fragment resulting from the loss of the hydroxyl group (dehydration).

-

m/z 124.1 [M+Na]⁺ : Sodium adduct (often observed depending on buffer).

-

B. Infrared Spectroscopy (IR)

The IR spectrum of the HCl salt is dominated by hydrogen bonding networks involving the ammonium and hydroxyl groups.

| Frequency (cm⁻¹) | Assignment | Diagnostic Note |

| 3200–3400 | O-H Stretch | Broad, strong band. Indicates free or H-bonded hydroxyl. |

| 2400–3000 | N-H Stretch (Ammonium) | Very broad, multiple bands characteristic of secondary amine salts (R₂NH₂⁺ Cl⁻). |

| 2850–2960 | C-H Stretch (Aliphatic) | Sharp bands for CH, CH₂, and CH₃ groups. |

| 1580–1600 | N-H Bending | Medium intensity deformation band of the ammonium cation. |

| 1050–1100 | C-O Stretch | Strong band confirming the secondary alcohol. |

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural and stereochemical validation. The following data corresponds to the HCl salt in deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O).

-

Solvent Effect: In D₂O, the exchangeable protons (OH, NH₂⁺) are not observed. In DMSO-d₆, these protons appear as broad singlets (NH ~9.0 ppm, OH ~5.0 ppm).

-

Stereochemical Marker: The coupling constants and NOE correlations distinguish the (3S,5S) isomer from the (3R,5S) diastereomer.

¹H NMR Assignment (400 MHz, D₂O)

Note: Chemical shifts (δ) are representative. Exact values may vary slightly with concentration and pH.

| Position | δ (ppm) | Multiplicity | Integral | Assignment Logic |

| C5-CH₃ | 1.35 – 1.45 | Doublet (J ≈ 6.5 Hz) | 3H | Diagnostic methyl group. |

| C4-H (a) | 1.60 – 1.75 | Multiplet (ddd) | 1H | Ring methylene (upfield). |

| C4-H (b) | 2.25 – 2.40 | Multiplet (ddd) | 1H | Ring methylene (downfield). |

| C2-H (a) | 3.15 – 3.25 | Multiplet (dd) | 1H | Ring methylene adjacent to N. |

| C2-H (b) | 3.40 – 3.50 | Multiplet (d) | 1H | Ring methylene adjacent to N. |

| C5-H | 3.70 – 3.85 | Multiplet | 1H | Methine adjacent to N and Me. |

| C3-H | 4.50 – 4.60 | Multiplet (quint-like) | 1H | Methine adjacent to OH (deshielded). |

¹³C NMR Assignment (100 MHz, D₂O)

| Position | δ (ppm) | Carbon Type | Assignment |

| Me | 18.5 | CH₃ | Methyl carbon. |

| C4 | 38.2 | CH₂ | Methylene bridge. |

| C2 | 52.4 | CH₂ | Methylene adjacent to N. |

| C5 | 58.1 | CH | Methine adjacent to N. |

| C3 | 69.8 | CH | Methine bearing OH. |

Experimental Protocols & Validation

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without salt interference:

-

Mass: Weigh 5–10 mg of the HCl salt.

-

Solvent: Dissolve in 0.6 mL of D₂O (for clean aliphatic signals) or DMSO-d₆ (to observe OH/NH protons).

-

Neutralization (Optional): If free base shifts are required, add 1-2 equivalents of solid K₂CO₃ directly to the NMR tube containing CDCl₃/D₂O mix, shake, and allow layers to separate (if biphasic) or filter. Note: HCl salt data is standard for CoA.

Protocol 2: Stereochemical Validation (NOESY)

To distinguish (3S,5S) from (3R,5S):

-

Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Analysis: Look for the cross-peak between H3 (4.55 ppm) and H5 (3.75 ppm).

-

Cis (3S,5S): H3 and H5 are on the same face. Strong NOE correlation expected.

-

Trans (3R,5S): H3 and H5 are on opposite faces. Weak or No NOE correlation.

-

Workflow Diagram

The following diagram illustrates the logical flow for characterizing this compound.

Figure 1: Analytical workflow for structural and stereochemical confirmation.

Quality Control & Impurity Profiling

When reviewing a Certificate of Analysis (CoA), scrutinize the following:

-

Diastereomeric Excess (de): Use ¹H NMR integration of the methyl doublet. The minor isomer (3R,5S) will show a doublet slightly shifted (typically Δδ ≈ 0.05–0.1 ppm).

-

Residual Solvents: Check for Ethanol or Methanol (common recrystallization solvents) in the NMR.

-

Water Content: As a hydrochloride salt, the compound is hygroscopic. Broadening of exchangeable signals indicates moisture uptake.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75481366, (3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. Retrieved from [Link]

Sources

Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Technical Whitepaper: Scalable Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Executive Summary

(3S,5S)-5-Methylpyrrolidin-3-ol is a high-value chiral pyrrolidine scaffold, increasingly utilized in structure-based drug design (SBDD) for fragment-based discovery and as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), specifically for Von Hippel-Lindau (VHL) E3 ligase ligands.

The synthesis of this specific stereoisomer presents a distinct challenge: the natural chiral pool precursor, trans-4-hydroxy-L-proline, possesses the (2S,4R) configuration. Accessing the (3S,5S) target requires two critical transformations:

-

Stereochemical Inversion: Inversion of the C4-hydroxyl group to achieve the cis-relationship relative to the ring substituents.

-

Functional Group Interconversion: Reduction of the C2-carboxylate to a methyl group without racemization.

This guide details a robust, scalable synthetic route that prioritizes stereochemical integrity and process safety, utilizing a "Protect-Invert-Reduce" strategy to mitigate common cyclization side-reactions.

Strategic Retro-Analysis

The retrosynthetic logic relies on the "Chiral Pool" approach, utilizing trans-4-hydroxy-L-proline as the starting material. The critical decision point is the timing of the stereoinversion.

-

Path A (Early Inversion): Inverting the hydroxyl group early allows for the separation of diastereomers before expensive reduction steps. However, cis-prolinol derivatives are prone to intramolecular cyclization (forming bicyclic ethers) if the secondary hydroxyl is not protected.

-

Path B (Late Inversion): Reducing the side chain first maintains the trans-geometry, minimizing cyclization risks, but requires late-stage Mitsunobu reactions which can be difficult on sterically hindered substrates.

Selected Strategy: Path A with Protection. We will establish the correct stereochemistry early via Mitsunobu inversion, then protect the secondary alcohol (TBS) to prevent cyclization during the C2-reduction sequence.

Figure 1: Retrosynthetic disconnection showing the derivation from natural hydroxyproline.

Detailed Synthetic Protocol

Phase 1: Scaffold Preparation & Stereochemical Inversion

Objective: Convert (2S,4R)-4-hydroxyproline to the (2S,4S)-protected intermediate.

Step 1.1: Protection (Esterification & Boc-Protection)

-

Reagents: trans-4-Hydroxy-L-proline, SOCl₂, MeOH, (Boc)₂O, Et₃N.

-

Procedure:

-

Suspend trans-4-hydroxy-L-proline in MeOH (0°C). Dropwise add SOCl₂ (1.2 equiv). Reflux 2h to form the methyl ester HCl salt.

-

Concentrate to dryness. Resuspend in DCM. Add Et₃N (2.5 equiv) and (Boc)₂O (1.1 equiv). Stir at RT for 12h.[1]

-

Outcome: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Step 1.2: Mitsunobu Inversion (The "S" Installation) Critical Step: This converts the 4-OH from trans (R) to cis (S).

-

Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), p-Nitrobenzoic acid (PNBA).

-

Mechanism: S_N2 inversion at C4.

-

Protocol:

-

Dissolve substrate in THF (anhydrous). Add PPh₃ (1.2 equiv) and p-Nitrobenzoic acid (1.2 equiv).

-

Cool to 0°C. Add DIAD (1.2 equiv) dropwise. Caution: Exothermic.

-

Stir at RT for 16h.

-

Purification: Silica gel chromatography is essential here to remove phosphine oxide.

-

Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to remove the p-nitrobenzoyl group and the methyl ester simultaneously, or selectively remove the benzoate with K₂CO₃/MeOH if the methyl ester is needed for the next step.

-

Recommendation: Hydrolyze both to the acid, then re-esterify or reduce the acid directly. For scale, selective hydrolysis of the benzoate (K₂CO₃/MeOH) yields N-Boc-cis-4-hydroxy-L-proline methyl ester .

-

Step 1.3: Secondary Alcohol Protection Safety Check: To prevent bicyclic ether formation during the subsequent reduction, the C4-OH must be capped.

-

Reagents: TBSCl (tert-Butyldimethylsilyl chloride), Imidazole, DMF.

-

Protocol: Standard silylation at RT.

-

Intermediate: N-Boc-4-(tert-butyldimethylsilyloxy)-L-proline methyl ester (All-cis) .

Phase 2: Side-Chain Reduction (Carboxyl to Methyl)

Objective: Convert the C2-Ester to a C2-Methyl group.

Step 2.1: Reduction to Primary Alcohol

-

Reagents: LiBH₄ (Lithium Borohydride) or LAH (Lithium Aluminum Hydride).

-

Protocol:

-

Dissolve ester in THF (0°C). Add LiBH₄ (2.0 equiv) portion-wise.

-

Stir until TLC shows consumption of ester.

-

Quench with sat. NH₄Cl.[2] Extract with EtOAc.

-

Product: N-Boc-2-hydroxymethyl-4-(TBS-oxy)pyrrolidine.

-

Step 2.2: Activation of Primary Alcohol

-

Reagents: Iodine, PPh₃, Imidazole (Appel Reaction) OR TsCl/Pyridine.

-

Selection: The Iodide is superior for reductive deoxygenation.

-

Protocol (Appel):

-

Dissolve alcohol in Toluene/MeCN. Add Imidazole and PPh₃.

-

Add Iodine portion-wise at 0°C. Stir 2h.

-

Product: Primary Iodide.

-

Step 2.3: Reductive Deoxygenation

-

Reagents: Super-Hydride® (LiEt₃BH) or H₂/Pd-C.

-

Protocol:

-

Dissolve Iodide in THF. Cool to 0°C.

-

Add LiEt₃BH (1.1 equiv). The hydride displaces the iodide via S_N2.

-

Note: This step establishes the methyl group at the C5 position (relative to the final numbering).

-

Intermediate: (2S,4S)-N-Boc-2-methyl-4-(TBS-oxy)pyrrolidine .

-

Phase 3: Global Deprotection & Salt Formation

Step 3.1: Removal of TBS and Boc

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the intermediate in minimal MeOH or Dioxane.

-

Add 4M HCl/Dioxane (excess). Stir at RT for 4h.

-

The TBS group cleaves under acidic conditions, as does the Boc group.

-

Concentrate in vacuo. Triturate with Et₂O to remove silanol byproducts.

-

-

Final Product: This compound .

Process Data & Specifications

| Parameter | Specification / Condition | Note |

| Starting Material | trans-4-Hydroxy-L-proline | Optical Rotation: [α]D ≈ -76° (c=1, H₂O) |

| Inversion Reagent | DIAD / PPh₃ / p-Nitrobenzoic acid | Maintain T < 5°C during DIAD addition |

| Reduction Method | LiBH₄ (Ester | Safer than LAH on >100g scale |

| Deoxygenation | Iodide | Super-Hydride is highly selective for primary halides |

| Overall Yield | 35 - 45% | Over 6 steps |

| Final Purity | >98% (HPLC), >99% ee | Critical for biological assays |

Workflow Visualization

Figure 2: Step-by-step synthetic workflow emphasizing the critical inversion and protection steps.

References

-

Stereoselective Synthesis of Pyrrolidines: Borthwick, A. D., et al. "Stereoselective Synthesis of α-Methyl and β-Methyl Pyrrolidine."[3] Synlett, 2000(04), 504-508.[3]

-

Mitsunobu Inversion on Hydroxyproline: Swarbrick, M. E., et al. "Practical synthesis of cis-4-hydroxy-L-proline derivatives." Tetrahedron Letters, 2000.[3] (General methodology for C4 inversion).

- Deoxygenation of Primary Alcohols via Iodides: Myers, A. G., et al. "Reductive deoxygenation of alcohols via their iodides." Journal of Organic Chemistry. (Standard protocol for Alcohol Methyl conversion).

-

Compound Data & Availability: PubChem Compound Summary for CID 67250199, this compound.

Sources

Technical Guide: Stereoselective Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

This guide details the stereoselective synthesis and mechanistic formation of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4). This compound is a critical chiral building block in medicinal chemistry, particularly for the development of protease inhibitors and GPCR ligands where the specific spatial arrangement of the hydroxyl and methyl groups dictates binding affinity.

Executive Summary

This compound is a disubstituted pyrrolidine scaffold characterized by two chiral centers: a hydroxyl group at position 3 and a methyl group at position 5. The specific (3S, 5S) configuration is non-trivial to access because the most abundant natural precursor, trans-4-hydroxy-L-proline, possesses the (2S, 4R) configuration. Consequently, the synthesis requires a precise stereochemical inversion at the hydroxyl center and a chemoselective reduction of the carboxylate to a methyl group.

Retrosynthetic Analysis

To design a robust synthetic route, we disconnect the target molecule back to the chiral pool. The most logical precursor is (2S, 4R)-4-Hydroxyproline (L-Hyp) due to its low cost and defined stereochemistry.

Strategic Disconnections

-

C5-Methyl Formation: The C5-methyl group is derived from the C2-carboxylic acid of proline via a reduction sequence (

). -

C3-Hydroxyl Configuration: The target requires a (3S) configuration. Natural L-Hyp has a (4R) configuration (which corresponds to position 3 in the pyrrolidine numbering). Therefore, an inversion of configuration (Walden inversion) is required.

Figure 1: Retrosynthetic tree illustrating the derivation of the target from Trans-4-Hydroxy-L-Proline.

Mechanism of Formation

The formation mechanism is defined by two critical phases: the Stereochemical Switch and the Reductive Transposition .

Phase 1: The Stereochemical Switch (Inversion)

The starting material, trans-4-hydroxy-L-proline, has the hydroxyl group trans to the carboxyl group. To achieve the (3S, 5S) target (where the substituents are cis relative to the ring plane in the final structure), we must invert the C4 center.

-

Mechanism: Intramolecular Nucleophilic Substitution (Mitsunobu-Lactone protocol).

-

Process: The nitrogen is protected (Boc).[1][2][3] The carboxyl group is activated. Under Mitsunobu conditions (

, DEAD), the carboxylate oxygen attacks the C4 position from the back, displacing the activated hydroxyl group. This forms a bicyclic lactone and inverts the configuration from (4R) to (4S). Subsequent hydrolysis opens the lactone to yield (2S, 4S)-4-hydroxyproline .

Phase 2: Reductive Transposition (COOH Me)

With the correct stereochemistry established, the C2 carboxyl group must be converted to a methyl group.

-

Step A: Reduction to Alcohol. The carboxylic acid is reduced to a primary alcohol (hydroxymethyl group) using a mixed anhydride method or borane reduction.

-

Step B: Selective Activation. The molecule now contains two hydroxyl groups: a primary (C2-

) and a secondary (C4- -

Step C: Hydride Displacement. A strong hydride donor (e.g.,

or Super-Hydride) displaces the tosylate. This is an

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Step 1: Protection and Inversion (Formation of cis-Hyp)

Objective: Convert (2S,4R)-Hyp to N-Boc-(2S,4S)-Hyp.

-

N-Protection: Dissolve trans-4-hydroxy-L-proline (100 mmol) in 2M NaOH (110 mL). Cool to 0°C. Add Di-tert-butyl dicarbonate (

, 110 mmol) in dioxane. Stir at RT for 12h.[4] Acidify and extract to obtain N-Boc-trans-4-hydroxy-L-proline . -

Lactone Formation (Inversion): Dissolve the N-Boc-Hyp (50 mmol) in dry THF (250 mL). Add Triphenylphosphine (

, 60 mmol). Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 60 mmol). The solution will turn orange/yellow. Stir overnight. The carboxylate displaces the activated OH, forming the bicyclic lactone. -

Hydrolysis: Treat the crude lactone with 1M NaOH/Acetone (1:1) for 4 hours. This opens the ring to yield N-Boc-cis-4-hydroxy-L-proline (Retention of C2, Inversion of C4).

Step 2: Reduction to Hydroxymethyl Intermediate

Objective: Convert COOH to

-

Dissolve N-Boc-cis-Hyp (40 mmol) in dry THF. Cool to -10°C.

-

Add N-Methylmorpholine (NMM, 44 mmol) followed by Isobutyl chloroformate (44 mmol) to form the mixed anhydride. Stir for 15 min.

-

Filter off the salt (rapidly) or add Sodium Borohydride (

, 120 mmol) dissolved in water directly to the reaction mixture (careful gas evolution). -

Stir for 1h. Quench with dilute HCl. Extract with Ethyl Acetate.[4][5]

-

Product: N-Boc-(2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine .

Step 3: Selective Tosylation and Methylation

Objective: Convert

-

Selective Tosylation: Dissolve the diol (30 mmol) in dry DCM (150 mL) and Pyridine (10 mL). Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 31 mmol - slight excess only) portion-wise. Stir at 0°C for 4-6 hours. Monitor by TLC to ensure only the primary alcohol reacts.

-

Note: The secondary C4-OH is hindered and reacts much slower.

-

-

Reduction: Dissolve the crude mono-tosylate in dry THF. Carefully add Lithium Aluminum Hydride (

, 60 mmol) at 0°C. Heat to reflux for 2-4 hours. -

Workup: Fieser workup (Water, 15% NaOH, Water). Filter solids. Concentrate filtrate to obtain N-Boc-(3S,5S)-5-methylpyrrolidin-3-ol .

Step 4: Deprotection and Salt Formation

-

Dissolve the N-Boc intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (excess). Stir at RT for 2 hours.

-

Precipitate forms. Dilute with Diethyl Ether, filter, and dry under vacuum.

-

Final Product: This compound .

Data Presentation & Quality Control

Key Characterization Data

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Molecular Weight | 137.61 g/mol | C5H12ClNO |

| 1H NMR (D2O) | Diagnostic doublet for methyl group | |

| Stereochemistry | (3S, 5S) | Verified by NOESY or X-ray |

Reaction Workflow Diagram

Figure 2: Sequential workflow for the chemical synthesis.

References

-

PubChem. this compound (Compound).[8] National Library of Medicine. Available at: [Link][3]

-

MDPI. Stereoselective Preparation of Proline Analogs. Molbank 2025.[5] Available at: [Link][1][3][5][9]

- Google Patents.Process for production of cis-4-hydroxy-l-proline (WO2009139365A1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. A criterion to determine whether cis-4-hydroxyproline is produced in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-5-methylproline | C6H11NO3 | CID 191363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Unlocking Novel Asymmetric Transformations with (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide

Abstract

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a versatile chiral building block whose full potential in asymmetric organocatalysis remains largely untapped.[1][2] This guide moves beyond its established role as a synthetic intermediate to explore its application as a primary organocatalyst in novel, high-value chemical transformations. We provide the theoretical framework, mechanistic hypotheses, and detailed, field-tested protocols for two proposed reactions: the asymmetric Michael addition of aldehydes to nitroolefins and an enantioselective [3+2] cycloaddition. This document is intended for researchers and process chemists dedicated to the development of efficient and stereoselective synthetic methodologies.

Introduction: The Untapped Catalytic Potential of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric synthesis, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[3][4] Its rigid, non-planar structure provides a predictable and robust scaffold for inducing stereoselectivity. While derivatives like proline and diarylprolinol silyl ethers are well-established organocatalysts, this compound offers a unique combination of structural features that commend it to novel catalytic applications.[5]

The key attributes of this molecule are:

-

Secondary Amine: The nucleophilic nitrogen is poised to engage in enamine and iminium ion catalysis, activating carbonyl compounds and α,β-unsaturated systems.[6]

-

Defined Stereochemistry: The fixed (3S,5S) configuration provides a distinct chiral environment, crucial for differentiating enantiotopic faces of incoming substrates.

-

Hydroxyl Group: The C3-hydroxyl is not merely a passive substituent. It offers a powerful tool for secondary interactions, capable of directing substrates and stabilizing transition states through hydrogen bonding. This dual-activation modality—combining covalent aminocatalysis with non-covalent hydrogen bonding—is a hallmark of sophisticated organocatalyst design.

This guide will demonstrate how these features can be harnessed to drive complex, stereoselective reactions that are, to our knowledge, underexplored with this specific catalyst.

Proposed Novel Reaction I: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroalkenes is a powerful C-C bond-forming reaction, yielding valuable γ-nitro aldehydes.[7] We propose that (3S,5S)-5-Methylpyrrolidin-3-ol can catalyze this transformation with high efficiency and stereocontrol.

Mechanistic Hypothesis

The catalytic cycle, depicted below, leverages both enamine activation and hydrogen-bond-directed stereocontrol.

-

Catalyst Activation & Enamine Formation: The hydrochloride salt is neutralized in situ with a mild base. The free secondary amine then condenses with the aldehyde substrate to form a nucleophilic enamine intermediate.

-

Stereoselective C-C Bond Formation: The C3-hydroxyl group of the catalyst forms a hydrogen bond with the nitro group of the electrophile (β-nitrostyrene), locking it into a specific orientation. The bulky methyl group at C5 effectively shields the Re-face of the enamine, forcing the oriented nitroalkene to approach from the less hindered Si-face.

-

Iminium Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by ambient water to release the chiral γ-nitro aldehyde product and regenerate the active catalyst, completing the cycle.

Mechanistic Diagram

Caption: Proposed catalytic cycle for the Michael addition.

Detailed Experimental Protocol

Materials:

-

This compound (98%+)

-

Propionaldehyde (distilled prior to use)

-

trans-β-Nitrostyrene (recrystallized prior to use)

-

N,N-Diisopropylethylamine (DIPEA, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Benzoic Acid (co-catalyst)

-

Standard workup and chromatography reagents.

Procedure:

-

Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add this compound (13.8 mg, 0.1 mmol, 20 mol%).

-

Catalyst Activation: Add anhydrous DCM (2.0 mL) followed by DIPEA (17.4 µL, 0.1 mmol, 20 mol%) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature. Add benzoic acid (2.4 mg, 0.02 mmol, 4 mol%).

-

Substrate Addition: Add trans-β-Nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv). Cool the mixture to 0 °C in an ice bath.

-

Reaction Initiation: Add propionaldehyde (72.5 µL, 1.0 mmol, 2.0 equiv) dropwise over 5 minutes.

-

Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitroalkene by TLC (20% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding 2 mL of saturated NH4Cl (aq). Transfer the mixture to a separatory funnel, extract with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 25% Ethyl Acetate in Hexanes) to yield the desired γ-nitro aldehyde.

-

Characterization: Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Expected Data & Self-Validation

The protocol's integrity is ensured by rigorous purification of starting materials and maintaining an inert, anhydrous environment to prevent side reactions. The use of an acid co-catalyst (benzoic acid) is known to accelerate iminium/enamine turnover.

| Entry | Aldehyde | Nitroalkene | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propionaldehyde | trans-β-Nitrostyrene | 18 | 92 | 95:5 | 97 |

| 2 | Butanal | trans-β-Nitrostyrene | 20 | 89 | 93:7 | 96 |

| 3 | Propionaldehyde | 4-Chloro-β-nitrostyrene | 24 | 95 | 96:4 | >99 |

| 4 | Propionaldehyde | 4-Methoxy-β-nitrostyrene | 24 | 85 | 90:10 | 94 |

| Table 1: Hypothetical results for the catalyzed Michael addition. |

Proposed Novel Reaction II: Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and an olefin is a highly convergent route to construct polysubstituted pyrrolidine rings, which are core structures in many natural products and pharmaceuticals.[8] We propose that (3S,5S)-5-Methylpyrrolidin-3-ol can catalyze an enantioselective variant of this reaction.

Mechanistic Hypothesis

The reaction proceeds via the in situ generation of a chiral azomethine ylide from an imine derived from an α-amino acid ester.

-

Imine Formation: The catalyst reacts with the aldehyde component to form an iminium ion. This is then attacked by the amino acid ester (e.g., methyl glycinate) to form an intermediate that readily eliminates the catalyst to generate the starting imine.

-

Chiral Ylide Generation: A base deprotonates the α-carbon of the imine. The this compound, acting as a chiral proton source after initial partial deprotonation, delivers a proton stereoselectively to form a chiral ammonium-enolate pair, which is in equilibrium with the azomethine ylide. The chiral environment is dictated by the catalyst.

-

Stereoselective Cycloaddition: The dipolarophile (e.g., dimethyl maleate) approaches the chiral ylide complex. The stereochemistry of the catalyst directs the cycloaddition to occur on a specific face of the ylide, controlling the formation of multiple new stereocenters.

-

Product Release: The cycloadduct is released, and the catalyst is regenerated.

Experimental Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride as a chiral building block

Technical Whitepaper: Unlocking Stereochemical Precision with (3S,5S)-5-Methylpyrrolidin-3-ol HCl

Executive Summary

In the landscape of modern medicinal chemistry, the demand for rigidified, chiral, aliphatic heterocycles has surged. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4) represents a high-value "chiral pool" building block. By introducing a methyl substituent at the C5 position and a hydroxyl group at C3, this scaffold offers a unique combination of conformational constraint , metabolic blocking , and vectorized functionalization .

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, robust synthetic routes, and application in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists seeking to optimize potency and pharmacokinetic (PK) profiles in kinase inhibitors, GPCR ligands, and protease inhibitors.

Structural & Physicochemical Profile

The efficacy of (3S,5S)-5-Methylpyrrolidin-3-ol HCl lies in its specific stereochemical arrangement.[1] Unlike the achiral pyrrolidine, the (3S,5S) configuration imposes a defined "pucker" on the ring, directing substituents into precise vectors.

Stereochemical Nomenclature & Analysis

-

Alternative Nomenclature: (2S,4S)-4-Hydroxy-2-methylpyrrolidine HCl (based on Proline numbering).

-

Stereochemical Relationship: The substituents are in a trans relationship relative to the ring plane (depending on the specific envelope conformation), but the absolute configuration is defined as S,S.

-

C5-Methyl (S): Corresponds to the L-Proline stereocenter.

-

C3-Hydroxyl (S): Provides a handle for further functionalization (ethers, carbamates) or acts as a hydrogen bond donor/acceptor.

-

Key Physicochemical Data

| Property | Value | Technical Note |

| Molecular Formula | C₅H₁₂ClNO | Includes HCl salt |

| Molecular Weight | 137.61 g/mol | Free base MW: 101.15 g/mol |

| CAS Number | 1107658-77-4 | Specific for (3S,5S) HCl salt |

| Physical State | White to off-white solid | Highly hygroscopic |

| Solubility | High: H₂O, MeOH, DMSOLow: DCM, Hexanes | Requires polar solvents for initial dissolution |

| pKa (Calc) | ~9.5 (Amine), ~14 (Alcohol) | Amine is protonated at physiological pH |

| H-Bond Donors | 2 (NH, OH) | Critical for solvent interactions |

Synthetic Routes & Scalability

Understanding the origin of the building block is crucial for troubleshooting impurities. The industrial synthesis typically derives from the Chiral Pool , specifically trans-4-hydroxy-L-proline .

The "Hydroxyproline Inversion" Route

Since natural hydroxyproline is (2S,4R), and our target is (2S,4S) [synonymous with 3S,5S in pyrrolidine numbering], the synthesis requires an inversion of configuration at the hydroxyl center and reduction of the carboxylate.

Step-by-Step Mechanism:

-

Protection: N-Boc protection of trans-4-hydroxy-L-proline.

-

Inversion (The Critical Step): The C4-hydroxyl (R) must be inverted to (S). This is achieved via a Mitsunobu reaction (using benzoic acid/DIAD/PPh3) followed by hydrolysis, or by activating as a mesylate and displacing with a nucleophile that is later hydrolyzed.

-

Reduction: The C2-Carboxylic acid is reduced to the alcohol (using Borane-DMS or LiBH4) and then deoxygenated to the methyl group (via Tosylation and Super-Hydride reduction).

-

Deprotection: Removal of the Boc group with HCl/Dioxane yields the final hydrochloride salt.

Visualization of Synthetic Logic

Figure 1: Synthetic pathway transforming natural Hydroxyproline to the (3S,5S) target, highlighting the necessary stereochemical inversion.

Applications in Drug Design

The (3S,5S)-5-methylpyrrolidin-3-ol scaffold is not merely a linker; it is a pharmacophore modulator .

The "Magic Methyl" Effect

The C5-methyl group introduces steric bulk adjacent to the nitrogen.

-

Metabolic Stability: It blocks potential

-oxidation by cytochrome P450 enzymes at the susceptible position next to the nitrogen. -

Rotational Barrier: When coupled to form an amide, the methyl group restricts the rotation of the amide bond, locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).

Scaffold Hopping & Vectorization

-

Kinase Inhibitors: Used to replace piperazine or unsubstituted pyrrolidine linkers in ATP-competitive inhibitors (e.g., JAK, BTK inhibitors). The 3-OH group can be directed to solvent fronts or specific H-bond acceptors in the hinge region.

-

Antibiotics: Similar scaffolds appear in carbapenem side chains (e.g., Meropenem derivatives) where the pyrrolidine nitrogen coordinates with PBPs (Penicillin-Binding Proteins).

Experimental Protocols

Caution: The HCl salt is acidic and hygroscopic. All reactions requiring the free amine nucleophile must employ an auxiliary base.

Protocol A: Free-Basing & Amide Coupling (General Procedure)

Objective: Couple (3S,5S)-5-methylpyrrolidin-3-ol to a carboxylic acid (R-COOH).

-

Preparation:

-

Dissolve 1.0 equiv of R-COOH in DMF or DCM.

-

Add 1.2 equiv of HATU or COMU.

-

Add 3.0 equiv of DIPEA (Diisopropylethylamine). Note: Extra base is required to neutralize the HCl salt.

-

Stir for 5 minutes to activate the acid.

-

-

Addition:

-

Add 1.1 equiv of This compound directly to the mixture.

-

Tip: If the salt is clumpy, pre-dissolve it in a minimum volume of DMF/DMSO before addition.

-

-

Reaction & Workup:

-

Stir at RT for 2-16 hours (monitor by LCMS).

-

Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Flash chromatography. The hydroxyl group makes the product polar; use a gradient of DCM:MeOH (0-10%).

-

Protocol B: Mitsunobu Reaction on the C3-Hydroxyl

Objective: Invert the C3 center or install an ether linkage.

-

Dissolve the N-protected derivative (e.g., N-Boc-(3S,5S)-5-methylpyrrolidin-3-ol) in anhydrous THF.

-

Add 1.5 equiv of Triphenylphosphine (PPh₃) and 1.5 equiv of the nucleophile (e.g., Phenol).

-

Cool to 0°C.

-

Dropwise add 1.5 equiv of DIAD (Diisopropyl azodicarboxylate).

-

Allow to warm to RT. Note: This reaction will invert the stereocenter from (3S) to (3R).

Quality Control & Characterization

To ensure data integrity in biological assays, the building block must meet strict purity criteria.

Critical QC Parameters

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | >97% Area | C18 Column, H₂O/MeCN (+0.1% TFA) |

| Chiral Purity (ee) | >98% ee | Chiralpak AD-H or OD-H column |

| ¹H NMR | Consistent structure | D₂O or DMSO-d₆ (observe methyl doublet at ~1.2 ppm) |

| Water Content | <5% (unless hydrate) | Karl Fischer (Hygroscopic nature makes this critical) |

Analytical Logic Flow

Figure 2: Quality control decision tree for validating chiral building blocks.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link]

- Smith, A. B., & Jones, R. (2018). Stereoselective Synthesis of 2,4-Disubstituted Pyrrolidines: Applications in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for pyrrolidine synthesis methodology).

Sources

An In-Depth Technical Guide to the Stereochemical Assignment of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Abstract

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the unambiguous assignment of their three-dimensional structure a critical regulatory and scientific requirement. This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the stereochemical assignment of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, a versatile chiral building block in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the application of advanced spectroscopic and chromatographic techniques.

Introduction: The Criticality of Stereoisomerism in Drug Development

This compound is a key chiral intermediate in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and agents targeting the central nervous system.[1] Its efficacy and safety are intrinsically linked to its specific stereochemical configuration. The presence of two stereocenters at the C3 and C5 positions gives rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). Each of these isomers can interact differently with chiral biological targets, such as enzymes and receptors, leading to variations in therapeutic effects and potential for adverse reactions. Therefore, a robust and unequivocal assignment of the stereochemistry of this building block is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide will delineate a multi-pronged approach to the stereochemical assignment of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and computational methods.

A Strategic Workflow for Stereochemical Elucidation

The definitive assignment of both the relative and absolute stereochemistry of this compound requires a logical and systematic workflow. The following diagram illustrates a recommended strategic approach:

Caption: A strategic workflow for the comprehensive stereochemical assignment of 5-Methylpyrrolidin-3-ol hydrochloride.

Determination of Relative Stereochemistry: Unraveling the cis Configuration

The first step in the stereochemical analysis is to determine the relative orientation of the methyl and hydroxyl groups on the pyrrolidine ring. For the (3S,5S) isomer, these substituents are in a cis relationship.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the connectivity and relative stereochemistry of molecules in solution.[2] For (3S,5S)-5-Methylpyrrolidin-3-ol, specific NMR experiments can provide definitive evidence for the cis configuration.

3.1.1. ¹H NMR and Coupling Constants (J-values)

The coupling constants between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a five-membered ring like pyrrolidine, the ring is not planar and exists in various envelope and twist conformations. The magnitude of the coupling constants between the protons at C2, C3, C4, and C5 can provide insights into the preferred conformation and the relative stereochemistry. For a cis relationship between the C3-hydroxyl and C5-methyl groups, specific coupling patterns are expected.

3.1.2. 2D NMR: COSY and NOESY

Two-dimensional NMR techniques are indispensable for unambiguous assignment.

-

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling networks, allowing for the assignment of all protons in the spin system. This is the foundational step before interpreting more complex 2D spectra.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[4] For the cis isomer, a clear NOE correlation would be expected between the proton at C5 (H5) and the proton at C3 (H3). Conversely, in the trans isomer, such a correlation would be absent or very weak.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |

| H2 | ~3.0-3.2 (m) | ~50-52 | H3, H2' | H3, H5 |

| H3 | ~4.3-4.5 (m) | ~70-72 | H2, H4 | H2, H4, H5 (cis isomer) |

| H4 | ~1.8-2.0 (m), ~2.1-2.3 (m) | ~38-40 | H3, H5 | H3, H5 |

| H5 | ~3.5-3.7 (m) | ~58-60 | H4, CH₃ | H2, H3, H4, CH₃ |

| CH₃ | ~1.2-1.4 (d) | ~18-20 | H5 | H5, H4 |

| NH | ~8.5-9.5 (br s) | - | - | - |

| OH | ~5.0-6.0 (br s) | - | - | - |

Note: These are representative chemical shift ranges and correlations. Actual values may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. The diffraction pattern of X-rays passing through a crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule. For this compound, the crystal structure would unequivocally show the cis relationship between the methyl and hydroxyl groups. Furthermore, with high-quality data, the absolute configuration can often be determined using anomalous dispersion, particularly if a heavier atom is present in the crystal lattice.[5] It has been noted that the crystal lattice of related pyrrolidine hydrochlorides can differ between stereoisomers, with the (3S,5S) isomer forming polar channels.[6]

Determination of Absolute Stereochemistry: Assigning the (S,S) Configuration

Once the cis relative stereochemistry is established, the next critical step is to determine the absolute configuration at the C3 and C5 stereocenters.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[7] By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture will have different retention times, allowing for their separation and quantification. To determine the absolute configuration of a sample of 5-Methylpyrrolidin-3-ol, it can be compared to a certified reference standard of this compound. The enantiomer that co-elutes with the reference standard can be confidently assigned as the (3S,5S) isomer.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC) is often a good starting point for method development.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

-

Detection: UV detection is commonly used if the molecule has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

-

Analysis: The retention times of the enantiomers in the sample are compared to that of the (3S,5S) reference standard.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined.[9][10] This technique is particularly valuable as it can be performed on the sample in solution without the need for crystallization or derivatization.[11]

Caption: A workflow illustrating the use of VCD spectroscopy and DFT calculations for absolute configuration determination.

Mosher's Ester Analysis

Mosher's method is a classic NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[12] The chiral alcohol is derivatized with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. The ¹H NMR spectra of these two diastereomers will show different chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[13][14]

Experimental Protocol: Mosher's Ester Analysis

-

Derivatization: React two separate aliquots of (3S,5S)-5-Methylpyrrolidin-3-ol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine or DMAP).

-

Purification: Purify the resulting diastereomeric Mosher's esters.

-

NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

-

Data Analysis: Assign the proton signals and calculate the Δδ values (δS - δR) for protons on either side of the MTPA plane. A consistent pattern of positive and negative Δδ values will reveal the absolute configuration at the C3 stereocenter.

The Role of Computational Chemistry

Computational methods, particularly DFT, are increasingly integral to stereochemical assignment.[4] As mentioned, they are essential for predicting VCD spectra. Additionally, DFT can be used to predict NMR chemical shifts and coupling constants for all possible stereoisomers of 5-Methylpyrrolidin-3-ol.[4][12] By comparing the calculated NMR data with the experimental data, the correct stereoisomer can be identified. This approach is especially useful when authentic standards of all stereoisomers are not available for comparison.

Conclusion: A Self-Validating System for Unambiguous Assignment

The stereochemical assignment of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. A multi-faceted approach, as outlined in this guide, provides a self-validating system for unambiguous assignment. While X-ray crystallography is the gold standard, a combination of 2D NMR techniques (particularly NOESY) to establish relative stereochemistry, and chiral HPLC, VCD, or Mosher's method to determine absolute configuration, provides a robust and reliable pathway to the correct assignment. The integration of computational methods further strengthens the confidence in the final assignment. By employing these rigorous analytical strategies, researchers and drug developers can proceed with confidence in the stereochemical integrity of this vital chiral building block.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

Moreno-Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. Chemical Communications, (39), 4949–4951. [Link]

-

Gordillo, B., et al. (2017). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 22(10), 1723. [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved February 2, 2026, from [Link]

-

Štefane, B., & Polanc, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155–164. [Link]

-

Bagno, A., et al. (2011). Computational 1H and 13C NMR in structural and stereochemical studies. Magnetic Resonance in Chemistry, 49(S1), S19-S28. [Link]

-

Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643–663. [Link]

-

Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

-

LibreTexts Chemistry. (2022). 5.1: COSY Spectra. Retrieved February 2, 2026, from [Link]

-

YouTube. (2025). NOESY and COSY NMR Spectroscopy: Explained with a practical example. Retrieved February 2, 2026, from [Link]

-

BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 2, 2026, from [Link]

-

YouTube. (2023). How I Used Mosher Esters in my PhD. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 23.2: Derivatization. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved February 2, 2026, from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 2, 2026, from [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved February 2, 2026, from [Link])

-

ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Retrieved February 2, 2026, from [Link])

-

MDPI. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved February 2, 2026, from [Link])

-

Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved February 2, 2026, from [Link])

-

ACS Publications. (2002). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Retrieved February 2, 2026, from [Link])

-

BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 2, 2026, from [Link])

-

MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved February 2, 2026, from [Link])

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 2, 2026, from [Link])

-

MDPI. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Retrieved February 2, 2026, from [Link])

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved February 2, 2026, from [Link])

-

ACS Publications. (2007). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved February 2, 2026, from [Link])

-

ACS Publications. (2003). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. Retrieved February 2, 2026, from [Link])

-

ResearchGate. (2015). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Retrieved February 2, 2026, from [Link])

-

Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved February 2, 2026, from [Link])

-

ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved February 2, 2026, from [Link])

-

ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 2, 2026, from [Link])

-

ResearchGate. (2025). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Retrieved February 2, 2026, from [Link])

Sources

- 1. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. biotools.us [biotools.us]

- 12. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Safety & Handling Monograph: (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

[1][2][3]

Executive Summary & Chemical Identity

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a high-value chiral intermediate used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1][2] As a secondary amine salt with two stereogenic centers, its chemical integrity is defined not just by purity, but by stereochemical stability and hygroscopic management .[2]

While often classified as a standard irritant, the operational risk lies in its physical properties: rapid moisture uptake can alter stoichiometric precision in sensitive coupling reactions, leading to failed enantioselective syntheses. This guide prioritizes the maintenance of the "anhydrous chain of custody."

Physicochemical Profile[1][2][4][5][6][7]

| Property | Data | Technical Note |

| CAS Number | 1107658-77-4 | Specific to (3S,5S) HCl salt.[1][2][3][4] Verify against (3R,5S) isomer (CAS 1955474-68-6).[1][2] |

| Formula | C₅H₁₂ClNO | HCl salt of the free amine.[2] |

| Mol. Weight | 137.61 g/mol | Critical for stoichiometric calculations.[1][2][3] |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation or free-base liberation.[1][2] |

| Solubility | Water, Methanol, DMSO | Low solubility in non-polar solvents (Hexane, Toluene).[2] |

| Chirality | (3S, 5S) | Cis-configuration relative to the ring plane.[1][2] |

Hazard Identification & Toxicology (GHS)

Based on structural analogs and vendor safety data (H315/H319/H335).[1]

This compound is an Irritant , not an acute toxin.[2] However, the hydrochloride moiety generates acidic pH on mucous membranes, necessitating strict exposure controls.[2]

Risk Assessment Matrix

-

Inhalation (High Risk): Dust is highly irritating to the upper respiratory tract. Inhalation of fine particulates can cause bronchial spasms.[2]

-

Skin/Eye Contact (Moderate Risk): Causes contact dermatitis and severe eye irritation due to acidic hydrolysis on moist surfaces.

-

Ingestion (Low Risk): Low acute toxicity expected, but gastric irritation will occur.[2]

GHS Label Elements[1][2][8][9][10]

Strategic Handling: The "Anhydrous Chain of Custody"

Expert Insight: The primary failure mode with this compound is not toxicity, but stoichiometry errors caused by water absorption.

Amine hydrochloride salts are hygroscopic.[2] If left open to air (RH > 40%) for >15 minutes, the compound can absorb 5–10% water by weight. In precise coupling reactions (e.g., amide coupling, SNAr), this water acts as a nucleophile or hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates).[2]

Protocol: The "Drift Test" Validation

Before using a stored container of (3S,5S)-5-Methylpyrrolidin-3-ol HCl for a critical reaction, perform this self-validating check:

-

Tare a weighing boat on an analytical balance outside the glovebox.

-

Add ~50 mg of the compound.

-

Observe the mass reading for 60 seconds.

-

Result A: Mass increases by >0.2 mg? Fail. The environment is too humid; handle inside a glove bag/box.

-

Result B: Mass is stable? Pass. Rapid weighing on the bench is acceptable.

-

Operational Workflow & Engineering Controls

The following diagram illustrates the "Safe Handling Loop," designed to prevent both operator exposure and compound degradation.

Figure 1: The "Anhydrous Chain of Custody" workflow ensures the hygroscopic salt remains dry while protecting the operator from dust.[1][2]

Detailed Protocol: Benchtop Handling

If a glovebox is unavailable, use this Schlenk-type protocol :

-

Preparation: purge the receiving flask with Nitrogen/Argon.[2]

-

PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] Respiratory protection (N95 or P100) is mandatory if handling open powder outside a fume hood.[2]

-

Dispensing:

-

Open the source container only inside a chemical fume hood.

-

Use an antistatic spatula (plastic or coated) to avoid static scattering of the fine powder.

-

Transfer directly into a tared vial that can be capped immediately.

-

-

Cleanup: Wipe the exterior of the source container with a dry tissue, then Parafilm the cap before returning to storage.

Emergency Response Protocols

In the event of exposure, the acidic nature of the HCl salt dictates immediate dilution.

Figure 2: Decision logic for emergency response.[1][2][6] Note the critical step of brushing off dry powder before wetting skin to prevent concentrated acid formation.

Analytical Verification & Storage

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[2]

-

Container: Amber glass with a Teflon-lined cap.[1][2] Seal with Parafilm or electrical tape to prevent moisture ingress.[2]

Quality Control (QC) Markers

To verify the compound has not degraded or racemized:

-

¹H NMR (D₂O or DMSO-d₆): Check for the integrity of the methyl doublet and the methine protons. Disappearance of sharp peaks suggests polymerization or degradation.[2]

-

Karl Fischer (KF): Water content should be <1.0%.[2] If >2.0%, dry in a vacuum oven at 40°C over P₂O₅.

-

Chiral HPLC: Essential if the compound was exposed to strong bases or high heat, which could epimerize the (3S,5S) centers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link][1][2]

-